molecular formula C21H23NO5 B12507294 (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B12507294
M. Wt: 369.4 g/mol
InChI Key: CUBBXMGQJYSGLW-YJYMSZOUSA-N
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Description

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes an ethoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the ethoxy group. The process may include the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an esterification reaction, where the carboxylic acid group reacts with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, which is crucial for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in various biochemical reactions, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.

    (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Contains a methoxy group and a different backbone structure.

Uniqueness

(2S,3R)-3-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and applications in synthesis and research.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(2S,3R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1

InChI Key

CUBBXMGQJYSGLW-YJYMSZOUSA-N

Isomeric SMILES

CCO[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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